O-O-二苄基-(-)-放线菌素

描述

Synthesis Analysis

The synthesis of (-)-actinonin, and by extension, its derivatives like O-O-Dibenzyl-(-)-actinonin, has been accomplished through various synthetic strategies. One such method achieves synthesis in a multi-step process that involves the formation of an isoimide derivative as a key intermediate, using commercially available dimethyl maleate without the need for highly expensive reagents (Inoue et al., 2011). Another approach to dibenzyls, which could be applied to O-O-Dibenzyl-(-)-actinonin, uses nickel-catalyzed homocoupling of benzyl alcohols, indicating a versatile method for creating such compounds from more stable and readily available materials (Shu et al., 2021).

Molecular Structure Analysis

The molecular structure of dibenzyl derivatives has been extensively studied to understand their conformation and stereochemistry. For example, analysis of dibenzylamino-1-methylcyclohexanol and its isomers has provided insights into their stereochemistry, assigning configurations through NMR spectroscopy and single-crystal X-ray analysis. These studies highlight the unusual conformational behavior of these compounds in both solution-phase and the solid-state (Jones et al., 2016).

Chemical Reactions and Properties

The chemical properties of dibenzyl derivatives involve their reactivity and interactions. For instance, the synthesis of dibenzyls through nickel-catalyzed homocoupling highlights the reactivity of benzyl alcohols and their transformation into more complex structures. This process demonstrates the compounds' ability to participate in catalyzed reactions, leading to diverse molecular architectures (Shu et al., 2021).

Physical Properties Analysis

The physical properties of O-O-Dibenzyl-(-)-actinonin, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various conditions. While specific studies on O-O-Dibenzyl-(-)-actinonin's physical properties are not identified in the provided research, analogous compounds, like dibenzylammonium hydrogen maleate, have been analyzed for their hydrogen bonding patterns and crystal structures, offering insights into how similar dibenzyl derivatives might behave (Castillo et al., 2013).

Chemical Properties Analysis

The chemical properties of O-O-Dibenzyl-(-)-actinonin, including its reactivity and stability, are inferred from studies on similar compounds. Research on the synthesis and reactions of dibenzyl derivatives reveals their potential for forming complex molecular structures through catalytic and coupling reactions, indicating a broad reactivity profile that could extend to O-O-Dibenzyl-(-)-actinonin (Shu et al., 2021).

科学研究应用

抗肿瘤活性

O-O-二苄基-(-)-放线菌素因其潜在的抗肿瘤活性而受到关注。研究表明,放线菌素对各种肿瘤细胞系表现出细胞毒性作用,包括人类和小鼠白血病和淋巴瘤细胞。它已被证明可以抑制这些细胞在体外的生长,还表现出抗增殖作用。有趣的是,放线菌素的抑制作用不是通过抑制 CD13/氨肽酶 N (APN) 来介导的,这表明还有其他机制在起作用。此外,发现放线菌素可以在某些细胞系中诱导细胞周期停滞(G1 期)和凋亡。它的抗肿瘤作用不仅限于体外研究;放线菌素还在体内显示出剂量依赖性的抗肿瘤作用,特别是在小鼠白血病模型中,导致生存优势。这表明放线菌素在癌症治疗中的潜力 (徐等人,1998)。

生物合成和生物技术潜力

对放线菌素生物合成途径的理解不断加深,为其潜在的生物技术应用提供了见解。已经鉴定和表征了放线菌素生物合成基因簇,揭示了这种化合物生产过程的关键见解。例如,ActI(一种类似 AurF 的加氧酶)在 N-羟基化反应中的作用得到了证实,形成了放线菌素的异羟肟酸弹头。这一理解为进一步研究放线菌素生物合成及其在各种生物技术应用中的潜在操作铺平了道路 (沃尔夫等人,2018)。

除草活性与代谢

已经研究了放线菌素的除草特性,特别是它与植物的相互作用。它已被确认为共翻译蛋白加工酶肽变形酶的有效抑制剂,表现出前出土和后出土除草活性。然而,放线菌素被植物快速代谢,这限制了其除草效果。研究已经确定了放线菌素在植物中的代谢途径,揭示了它如何被修饰和降解,从而最终降低其作为除草剂的有效性。这一知识对于设计和合成更有效的放线菌素类似物用于除草至关重要 (侯等人,2006)。

治疗潜力和纳米颗粒包封

通过将其纳入纳米递送系统,特别是用于治疗肺癌,放线菌素的治疗潜力得到了扩展。放线菌素在各种癌症类型中显示出抗癌特性,但其低生物利用度和潜在的全身毒性限制了其应用。纳米颗粒包封,特别是使用人血清白蛋白纳米颗粒,已被探索以克服这些限制。这种方法增强了放线菌素的治疗功效,确保了持续释放和延长半衰期,从而导致与游离药物相当的治疗功效。这种纳米包封方法在提高放线菌素对肺腺癌的抗癌活性方面具有广阔的前景 (阿赫拉瓦特等人,2022)。

属性

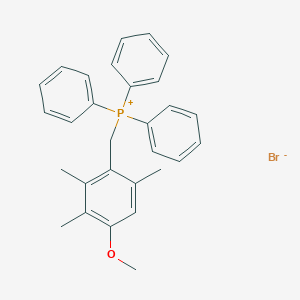

IUPAC Name |

(2R)-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]-2-pentyl-N'-phenylmethoxybutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47N3O5/c1-4-5-8-18-28(21-30(37)35-41-23-27-16-11-7-12-17-27)32(38)34-31(25(2)3)33(39)36-20-13-19-29(36)24-40-22-26-14-9-6-10-15-26/h6-7,9-12,14-17,25,28-29,31H,4-5,8,13,18-24H2,1-3H3,(H,34,38)(H,35,37)/t28-,29+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKVQDJESYHMIP-HZFRXHCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)NOCC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2COCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](CC(=O)NOCC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2COCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458216 | |

| Record name | O-O-Dibenzyl-(-)-actinonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-O-Dibenzyl-(-)-actinonin | |

CAS RN |

460754-33-0 | |

| Record name | O-O-Dibenzyl-(-)-actinonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one](/img/structure/B20195.png)

![Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B20222.png)